6-(Trifluoromethoxy)quinoxaline hydrochloride
Description
Properties
IUPAC Name |
6-(trifluoromethoxy)quinoxaline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O.ClH/c10-9(11,12)15-6-1-2-7-8(5-6)14-4-3-13-7;/h1-5H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBSJDDBVXHFJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681974 | |
| Record name | 6-(Trifluoromethoxy)quinoxaline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-23-7 | |
| Record name | 6-(Trifluoromethoxy)quinoxaline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of o-Phenylenediamines with 1,2-Dicarbonyl Compounds
The classical approach to quinoxalines involves the condensation of o-phenylenediamines with 1,2-diketones or α-keto acids. For 6-(trifluoromethoxy)quinoxaline, this method necessitates a pre-functionalized o-phenylenediamine bearing a trifluoromethoxy (-OCF₃) group at the 4-position. Synthesis of 4-(trifluoromethoxy)-1,2-diaminobenzene could be achieved via:
-
Nitration of 3-(trifluoromethoxy)aniline followed by reduction to the diamine.
-
Direct introduction of -OCF₃ using Cu-mediated coupling or electrophilic trifluoromethoxylation.
Reaction with glyoxal or its derivatives under acidic or catalytic conditions yields the quinoxaline core. For example, using ethanol/water under reflux (10 h) with yields up to 75%.
Functionalization of Preformed Quinoxaline Cores
Direct Trifluoromethoxylation at Position 6
| Substrate | Reagent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 6-Chloroquinoxaline | AgOCF₃ | CuI | 110 | 62 | |
| 6-Bromoquinoxaline | (CF₃O)₂Hg | Pd(OAc)₂ | 80 | 58 |
Reductive Amination and Salt Formation
Hydrochloride Salt Preparation
Quinoxalines are typically neutral; however, protonation occurs at exocyclic amines or via intermediate dihydroquinoxalines. For 6-(trifluoromethoxy)quinoxaline hydrochloride:
-
Synthesize 1,2,3,4-tetrahydroquinoxaline via LiAlH₄ reduction of quinoxalin-2-one.
-
Introduce -OCF₃ via electrophilic substitution.
-
Treat with HCl gas in anhydrous ether to form the hydrochloride salt.
Catalytic and Green Chemistry Approaches
Heterogeneous Catalysis
Molybdophosphovanadate catalysts supported on alumina (MoVP/Al₂O₃) enable efficient cyclocondensation at room temperature in toluene, achieving >85% yield for analogous quinoxalines. Adaptation for -OCF₃ substrates requires polar solvents (DMF/DMSO) to enhance solubility.
Analytical and Optimization Considerations
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethoxy)quinoxaline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in research and industrial applications .
Scientific Research Applications
Inhibition of Receptor Tyrosine Kinases
One of the primary applications of 6-(trifluoromethoxy)quinoxaline hydrochloride is its role as a selective inhibitor of type III receptor tyrosine kinases (RTKs). These kinases, including PDGFR and c-KIT, are implicated in various cancers and autoimmune diseases. The compound demonstrates the ability to inhibit the activities of these kinases, making it a candidate for developing therapies aimed at conditions mediated by these proteins .
Table 1: Inhibition Profiles of Quinoxaline Derivatives
| Compound | Target Kinase | IC50 (µM) | Application Area |
|---|---|---|---|
| This compound | PDGFR | 0.5 | Cancer treatment |
| Quinoxaline derivatives | c-KIT | 0.3 | Autoimmune diseases |
| Other quinoxaline compounds | FLT3 | 0.7 | Hematological cancers |
Anticancer Properties
Recent studies have shown that the introduction of trifluoromethyl groups enhances the antiproliferative activity of quinoxaline derivatives against various tumor cell lines. For instance, compounds with trifluoromethyl substitutions exhibited significantly higher activity (up to 20 times) compared to their non-fluorinated counterparts . This suggests that this compound may be effective in overcoming resistance in hypoxic tumor environments.
Antibacterial Properties
The compound has also been evaluated for its antibacterial properties, particularly against Gram-positive strains. Research indicates that quinoxaline derivatives can serve as scaffolds for developing new antimicrobial agents with improved efficacy and reduced toxicity . The presence of the trifluoromethyl group is believed to enhance the solubility and binding affinity to bacterial targets.
Table 2: Antibacterial Efficacy of Quinoxaline Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 | Moderate |
| Quinoxaline derivatives | Escherichia coli | 18 | High |
| Quinoxaline analogs | Mycobacterium species | 20 | Very High |
Antiparasitic Activity
In addition to its antibacterial effects, this compound has shown promise against parasitic infections such as Chagas disease caused by Trypanosoma cruzi. The compound's mechanism differs from traditional therapies, potentially offering a new avenue for treatment without associated mutagenic effects .
Table 3: Efficacy Against Parasitic Diseases
| Compound | Parasite | IC50 (µM) | Application Area |
|---|---|---|---|
| This compound | Trypanosoma cruzi | 0.4 | Chagas disease |
| Quinoxaline derivatives | Leishmania spp. | 0.5 | Leishmaniasis |
Conclusion and Future Directions
The applications of this compound span several critical areas in medicinal chemistry, particularly in oncology and infectious diseases. Its ability to inhibit key kinases involved in cancer progression, coupled with its antibacterial and antiparasitic properties, positions it as a versatile compound for future drug development.
Ongoing research should focus on optimizing its pharmacological profile and exploring combination therapies that could enhance its efficacy while minimizing potential resistance mechanisms. The unique characteristics imparted by the trifluoromethoxy group warrant further exploration into structural modifications that could lead to even more potent derivatives.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)quinoxaline hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 6-(trifluoromethoxy)quinoxaline hydrochloride are contextualized below against key analogs:
2,3-Dichloro-6-(trifluoromethoxy)quinoxaline
- Structure : Chlorine atoms at positions 2 and 3, with a trifluoromethoxy group at position 6.
- Molecular Weight : 281.55 g/mol (calculated).
- Demonstrated gastroprotective activity in rat models of indomethacin-induced gastric ulcers, suggesting a broader therapeutic profile compared to the hydrochloride derivative .
- Applications : Used in preclinical studies for ulcer mitigation, highlighting the role of halogenation in modulating biological activity.
6-(3-(Trifluoromethyl)phenyl)-6H-indolo[2,3-b]quinoxaline (11d)
- Structure: Indoloquinoxaline fused ring with a 3-(trifluoromethyl)phenyl group.
- Molecular Weight : 328.28 g/mol (calculated).
- Key Differences: The indoloquinoxaline scaffold confers π-π stacking capabilities, improving binding to hydrophobic protein pockets.
- Synthesis : Prepared via Pd-catalyzed cross-coupling, contrasting with the nucleophilic aromatic substitution often used for trifluoromethoxy derivatives .
6-(2-Morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline Hydrochloride
- Structure: Morpholinoethyl side chain at position 6.
- Molecular Weight : 375.85 g/mol (calculated).
- Key Differences: The morpholinoethyl group enhances water solubility and facilitates interactions with human serum albumin (HSA), as shown by fluorescence quenching studies .
6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine (3f)
- Structure: Chlorine at position 6 and a dimethylphenylamino group at position 2.
- Molecular Weight : 297.76 g/mol (calculated).
- Synthesized via nucleophilic aromatic substitution in DMF at 100°C, a method applicable to halogenated quinoxalines but less common for trifluoromethoxy derivatives .
2-Chloro-3-(trifluoromethyl)quinoxaline
- Structure : Chlorine at position 2 and trifluoromethyl at position 3.
- Molecular Weight : 236.60 g/mol (calculated).
- Key Differences: The trifluoromethyl group at position 3 creates a distinct electronic profile, with higher electronegativity than trifluoromethoxy. Used in materials science and as a precursor for fluorescent dyes, diverging from the pharmacological focus of this compound .
Data Tables: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Accessibility: Trifluoromethoxy-substituted quinoxalines often require specialized reagents (e.g., trifluoromethyl hypofluorite) for OCF₃ introduction, whereas chloro or CF₃ analogs are more straightforward to synthesize .
- Protein Interactions: The strong HSA binding of morpholinoethyl-substituted quinoxaline suggests that side-chain modifications in this compound could optimize pharmacokinetics .
Biological Activity
6-(Trifluoromethoxy)quinoxaline hydrochloride is a synthetic compound with the molecular formula C9H6ClF3N2O. It belongs to the quinoxaline family and is characterized by a trifluoromethoxy group at the 6th position of the quinoxaline ring. This unique substitution imparts distinctive chemical and biological properties, making it a subject of interest in various fields of research, particularly in medicinal chemistry.
- Molecular Weight : 250.60 g/mol
- CAS Number : 1215206-23-7
- Chemical Structure : The compound features a quinoxaline core with a trifluoromethoxy group, which enhances its lipophilicity and potential biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethoxy group enhances the compound's ability to modulate various biological pathways, leading to potential antimicrobial and anticancer effects.
Antimicrobial Activity
Research has shown that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound possess inhibitory effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicates that modifications in the quinoxaline structure can lead to enhanced antibacterial efficacy.
Anticancer Activity
In vitro studies have reported that quinoxaline derivatives demonstrate promising anticancer activity. For example, certain derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, such as HCT-116 and MCF-7. These findings suggest that this compound may also exhibit similar anticancer properties, warranting further investigation.
Comparative Analysis
| Compound | Activity Type | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 6-(Trifluoromethoxy)quinoxaline | Anticancer | TBD | |
| Quinoxaline Derivative A | Antimicrobial | <100 | |
| Quinoxaline Derivative B | Anticancer | 3.23 |
Case Studies
- Anticancer Evaluation : A study synthesized various quinoxaline derivatives, including those with trifluoromethoxy substitutions. Results indicated that some derivatives exhibited superior inhibitory effects on tumor cell lines compared to standard chemotherapy agents like doxorubicin, highlighting their potential as novel anticancer agents .
- Antimicrobial Screening : In another research study, derivatives were screened for antimicrobial activity against multiple bacterial strains. The results showed significant inhibition, suggesting that structural modifications could enhance efficacy against resistant strains .
Q & A
Basic: What are the standard synthetic routes for 6-(trifluoromethoxy)quinoxaline hydrochloride, and how are intermediates characterized?
Methodological Answer:
The synthesis typically begins with the preparation of a quinoxaline core, followed by trifluoromethoxy group introduction. A common approach involves:
- Step 1: Condensation of o-phenylenediamine derivatives with carbonyl compounds to form the quinoxaline backbone .
- Step 2: Electrophilic substitution or coupling reactions to introduce the trifluoromethoxy (-OCF₃) group. For example, using trifluoromethylating agents (e.g., CF₃I) under copper catalysis .
- Step 3: Hydrochloride salt formation via acid-base titration with HCl in anhydrous solvents like ethanol .
Characterization: - NMR (¹H/¹³C/¹⁹F): To confirm substituent positions and purity.
- X-ray crystallography: For definitive structural validation (e.g., CCDC references in crystal structure studies) .
- Mass spectrometry: To verify molecular weight and fragmentation patterns .
Advanced: How can reaction conditions be optimized to minimize byproducts during trifluoromethoxy group installation?
Methodological Answer:
Byproduct formation (e.g., over-substitution or ring-opening) is mitigated by:
- Temperature control: Lower temperatures (0–25°C) reduce side reactions during electrophilic substitution .
- Catalyst selection: Copper(I) iodide or palladium catalysts improve regioselectivity for -OCF₃ introduction .
- Solvent optimization: Polar aprotic solvents (DMF, DMSO) enhance reagent solubility and reaction homogeneity .
Analytical validation: - HPLC-MS: Monitors reaction progress and identifies byproducts .
- In situ IR spectroscopy: Tracks reagent consumption (e.g., loss of CF₃I peaks) .
Basic: What spectroscopic techniques are critical for resolving structural ambiguities in quinoxaline derivatives?
Methodological Answer:
- ¹⁹F NMR: Distinguishes trifluoromethoxy groups from other fluorinated substituents (δ ~55–60 ppm) .
- 2D NMR (COSY, HSQC): Assigns proton-proton and carbon-proton correlations to confirm regiochemistry .
- X-ray diffraction: Resolves steric clashes or unexpected bond angles (e.g., non-planar quinoxaline rings) .
Example: In 6-(trifluoromethoxy)quinoxaline, X-ray data confirmed a dihedral angle of 8.2° between the quinoxaline ring and -OCF₃ group, impacting electronic properties .
Advanced: How do structural modifications (e.g., chloro vs. trifluoromethoxy) influence biological activity in quinoxaline derivatives?
Methodological Answer:
- Electron-withdrawing effects: The -OCF₃ group increases electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites) compared to -Cl .
- Lipophilicity: Trifluoromethoxy substituents improve membrane permeability (logP ~2.5 vs. ~2.0 for chloro analogs), critical for in vivo efficacy .
Case study: In indomethacin-induced gastric ulcer models, 6-(trifluoromethoxy) derivatives showed 40% higher gastroprotection than chloro analogs, attributed to stronger TLR7 modulation .
Basic: What in vitro assays are used to evaluate the biological activity of 6-(trifluoromethoxy)quinoxaline derivatives?
Methodological Answer:
- Kinase inhibition assays: Measure IC₅₀ values against target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Antimicrobial testing: Minimum inhibitory concentration (MIC) determination via broth microdilution (CLSI guidelines) .
- Cytotoxicity screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
Advanced: How can contradictory data in SAR studies (e.g., activity vs. solubility) be reconciled during lead optimization?
Methodological Answer:
- Computational modeling: DFT calculations predict substituent effects on solubility (logS) and binding affinity (ΔG) .
- Prodrug strategies: Introduce hydrolyzable groups (e.g., esters) to improve solubility without altering core activity .
- Fragment-based design: Modular synthesis of analogs to isolate contributions of -OCF₃ versus other substituents .
Example: A methyl ester prodrug of 6-(trifluoromethoxy)quinoxaline showed 3-fold higher aqueous solubility while maintaining kinase inhibition .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE: Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact with corrosive HCl byproducts .
- Ventilation: Use fume hoods during synthesis due to volatile intermediates (e.g., POCl₃) .
- Waste disposal: Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced: How are in vivo pharmacokinetics (PK) and toxicity profiles assessed for this compound?
Methodological Answer:
- PK studies: Administer IV/oral doses in rodents; collect plasma samples for LC-MS/MS analysis to determine t₁/₂, Cmax, and bioavailability .
- Toxicology:
- Acute toxicity: LD₅₀ determination via OECD Guideline 423.
- Genotoxicity: Ames test (bacterial reverse mutation assay) .
Data example: In rats, this compound showed a t₁/₂ of 4.2 h and no mutagenicity up to 100 mg/kg .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
